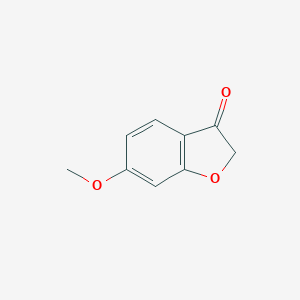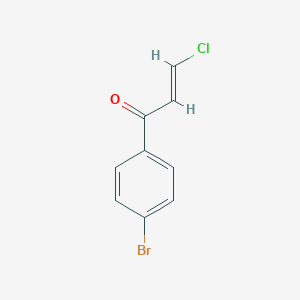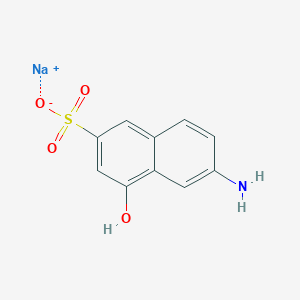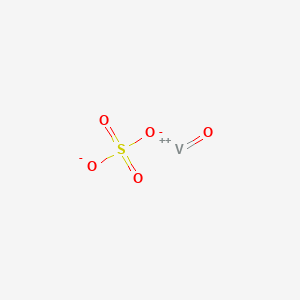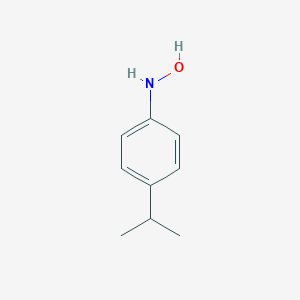
N-Hydroxy-4-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-4-(propan-2-yl)aniline, also known as NHPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NHPA is a synthetic compound that is derived from aniline and is used as a building block in the synthesis of various bioactive molecules.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-4-(propan-2-yl)aniline is not well understood. However, it has been reported to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-Hydroxy-4-(propan-2-yl)aniline has also been reported to inhibit the activity of proteasome enzymes, which are involved in the degradation of intracellular proteins. Proteasome inhibitors have been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-Hydroxy-4-(propan-2-yl)aniline has been reported to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-Hydroxy-4-(propan-2-yl)aniline has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-Hydroxy-4-(propan-2-yl)aniline has been reported to scavenge free radicals and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Hydroxy-4-(propan-2-yl)aniline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under normal laboratory conditions. However, N-Hydroxy-4-(propan-2-yl)aniline has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It is also expensive compared to other commonly used laboratory reagents.
Direcciones Futuras
There are several future directions for the research on N-Hydroxy-4-(propan-2-yl)aniline. One direction is the synthesis of novel N-Hydroxy-4-(propan-2-yl)aniline derivatives with improved therapeutic properties. Another direction is the investigation of the mechanism of action of N-Hydroxy-4-(propan-2-yl)aniline and its derivatives. The development of N-Hydroxy-4-(propan-2-yl)aniline-based therapies for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders is also a promising future direction. Finally, the evaluation of the safety and toxicity of N-Hydroxy-4-(propan-2-yl)aniline and its derivatives is an important future direction for the development of N-Hydroxy-4-(propan-2-yl)aniline-based therapies.
Métodos De Síntesis
The synthesis of N-Hydroxy-4-(propan-2-yl)aniline involves the reaction of aniline with isopropyl nitrite in the presence of hydrochloric acid. The resulting compound is then treated with sodium hydroxide to form N-Hydroxy-4-(propan-2-yl)aniline. This method of synthesis has been widely used in the production of N-Hydroxy-4-(propan-2-yl)aniline, and it has been reported to yield high purity and yield.
Aplicaciones Científicas De Investigación
N-Hydroxy-4-(propan-2-yl)aniline has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. N-Hydroxy-4-(propan-2-yl)aniline has been used as a building block in the synthesis of various bioactive molecules, including HDAC inhibitors, proteasome inhibitors, and kinase inhibitors. These molecules have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Propiedades
Número CAS |
16152-53-7 |
|---|---|
Nombre del producto |
N-Hydroxy-4-(propan-2-yl)aniline |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
N-(4-propan-2-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-3-5-9(10-11)6-4-8/h3-7,10-11H,1-2H3 |
Clave InChI |
XBYFRIKYRIUDDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NO |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NO |
Sinónimos |
Benzenamine, N-hydroxy-4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



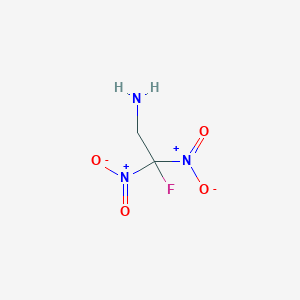
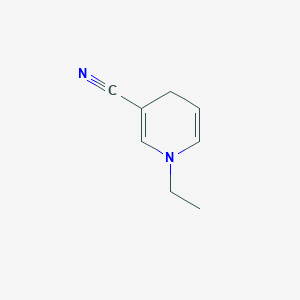
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
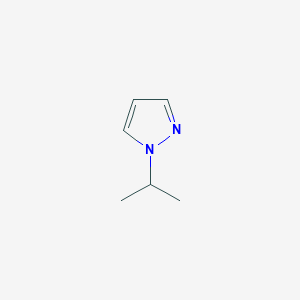
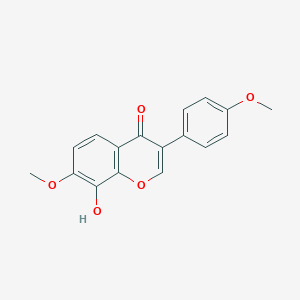
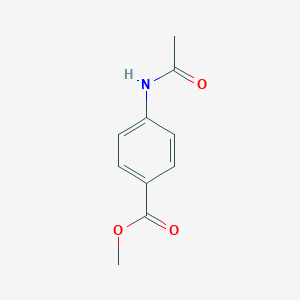
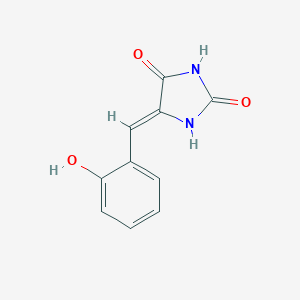
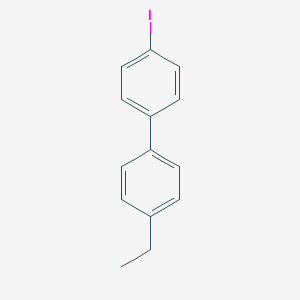
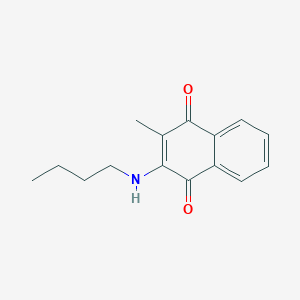
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
